molecular formula C15H12BrF3O2 B8029209 1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene

1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene

Cat. No.: B8029209
M. Wt: 361.15 g/mol
InChI Key: DOHFEEWHKSYTAI-UHFFFAOYSA-N
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Description

1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C15H12BrF3O2 It is a derivative of benzene, featuring a bromine atom, a methoxyphenylmethoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed depend on the type of reaction and the reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene depends on its specific application. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-[(3-methoxyphenoxy)methyl]benzene: Similar structure but with different substituents.

    1-Bromo-3-[(4-methoxyphenyl)methoxy]benzene: Lacks the trifluoromethyl group.

Uniqueness

1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties and reactivity .

Properties

IUPAC Name

1-bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF3O2/c1-20-13-4-2-10(3-5-13)9-21-14-7-11(15(17,18)19)6-12(16)8-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHFEEWHKSYTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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